3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Overview
Description
3-Amino-2-chloro-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF3N2. It is a pyridine derivative characterized by the presence of amino, chloro, and trifluoromethyl groups.
Mechanism of Action
Target of Action
3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and also has applications in the pharmaceutical and veterinary industries . The compound selectively enhances STAT1 transcription activity .
Mode of Action
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, leading to changes in their function and resulting in the desired effects.
Biochemical Pathways
It is known that the compound plays a role in the protection of crops from pests , suggesting that it may interfere with biochemical pathways essential for pest survival.
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The result of the action of this compound is the protection of crops from pests . In the pharmaceutical industry, it selectively enhances STAT1 transcription activity , which can have various molecular and cellular effects depending on the context.
Biochemical Analysis
Biochemical Properties
3-Amino-2-chloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of the trifluoromethyl group to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in regulating cell growth and apoptosis . Additionally, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, as seen with certain proteases, or activation, as observed with some receptor tyrosine kinases. These interactions lead to downstream effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine typically involves the following steps:
Nitration: The starting material, 2-chloro-6-(trifluoromethyl)pyridine, undergoes nitration to form 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-2-chloro-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the amino group, making it less versatile in certain chemical reactions.
3-Amino-2-chloro-5-(trifluoromethyl)pyridine: Similar structure but different position of the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
3-Amino-2-chloro-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in drug design and agrochemical development .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZZMFLLNSJCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372204 | |
Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117519-09-2 | |
Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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